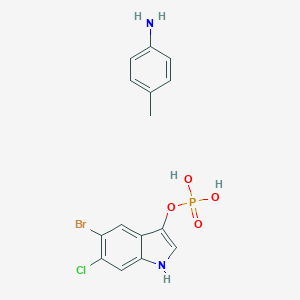

5-Bromo-6-chloro-3-indolyl phosphate p-toluidine

Description

The exact mass of the compound p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.C7H9N/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHVYTJTZAKPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClN2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165559 | |

| Record name | Magenta phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154201-85-1 | |

| Record name | Magenta phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magenta phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the BCIP/NBT Substrate Working Principle

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind the 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) and Nitro Blue Tetrazolium (NBT) substrate system, a widely used chromogenic detection method in molecular biology and immunology.

Core Principle: Enzymatic Cascade for Signal Amplification

The BCIP/NBT substrate system is a sensitive method for the detection of alkaline phosphatase (AP) activity.[1][2][3] In immunoassays such as Western blotting, immunohistochemistry (IHC), and in situ hybridization (ISH), alkaline phosphatase is often conjugated to a secondary antibody. The presence of the target molecule is then visualized through the enzymatic activity of AP on the BCIP/NBT substrate.

The core of this detection method lies in a two-step enzymatic reaction:

-

Hydrolysis of BCIP: Alkaline phosphatase catalyzes the removal of a phosphate group from BCIP.[1][4][5][6] This enzymatic hydrolysis results in the formation of a highly reactive intermediate, 5-bromo-4-chloro-3-indole.[4][7]

-

Reduction of NBT and Dimerization: The newly formed indolyl intermediate is then oxidized and undergoes dimerization to produce a water-insoluble, intensely colored dark blue to purple precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo.[4][7] Simultaneously, this process reduces NBT into a dark-purple, insoluble formazan precipitate.[1][4][6] This formazan deposit further intensifies the colored signal at the site of the reaction.

The resulting precipitate is highly stable and does not fade when exposed to light, allowing for a permanent record of the results.[1][6][8]

Visualization of the Signaling Pathway

The enzymatic cascade of the BCIP/NBT substrate system can be visualized as follows:

Caption: Enzymatic cascade of the BCIP/NBT substrate system.

Quantitative Data Summary

While many commercially available BCIP/NBT solutions are offered as ready-to-use formulations, the following table summarizes typical concentrations and incubation times mentioned in various protocols. It is important to note that optimal conditions may vary depending on the specific application and desired signal intensity.[9]

| Parameter | Typical Range/Value | Notes |

| BCIP Concentration | 50 mg/ml in 100% dimethylformamide (stock) | Final concentration in working solution is lower.[10] |

| NBT Concentration | 50 mg/ml in 70% dimethylformamide (stock) | Final concentration in working solution is lower.[10] |

| Incubation Time | 5 - 30 minutes | Can be extended for several hours for weaker signals.[1][8][11][12][13] |

| Detection Sensitivity | As low as 0.2 µg of protein in Western blotting | High sensitivity is a key feature of this system.[7] |

| pH of Buffer | Typically around 9.0 - 9.6 | Alkaline phosphatase exhibits optimal activity at alkaline pH.[1][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for common applications using the BCIP/NBT substrate.

Western Blotting

A typical workflow for Western blotting using BCIP/NBT is as follows:

Caption: Generalized workflow for Western blotting using BCIP/NBT.

Methodology:

-

Membrane Blocking: After transferring proteins to a nitrocellulose or PVDF membrane, block non-specific binding sites by incubating the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBS-T) for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[14]

-

Washing: Wash the membrane three to four times for 5-10 minutes each with TBS-T to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[14]

-

Final Washing: Repeat the washing step as described in step 3. It is crucial to perform thorough washes to minimize background staining.[8]

-

Substrate Incubation: Add the ready-to-use BCIP/NBT solution to the membrane, ensuring it is fully covered.[1][8][13] Incubate at room temperature and protect from light.[1][11][13] Monitor the color development, which typically occurs within 5-30 minutes.[1]

-

Stopping the Reaction: Once the desired band intensity is achieved, stop the reaction by washing the membrane thoroughly with deionized water.[1][9][11]

-

Drying and Storage: Air dry the membrane and store it in the dark.

Immunohistochemistry (IHC) / In Situ Hybridization (ISH)

Methodology:

-

Sample Preparation and Permeabilization: Prepare tissue sections or cells on slides as per standard protocols.

-

Blocking: Block endogenous alkaline phosphatase activity if necessary (e.g., using levamisole, though some ready-to-use solutions are formulated to inhibit endogenous AP).[14] Block non-specific binding sites with a suitable blocking agent.[14]

-

Primary Antibody/Probe Incubation: Incubate the sample with the primary antibody or labeled probe according to the specific protocol.[14]

-

Washing: Wash the slides to remove unbound reagents. Do not use phosphate-based buffers as inorganic phosphate is a potent inhibitor of alkaline phosphatase.[1][9][11]

-

Secondary Antibody/Detection Reagent Incubation: Incubate with an AP-conjugated secondary antibody or detection reagent.[14]

-

Final Washing: Repeat the washing step.

-

Substrate Incubation: Cover the sample with the BCIP/NBT solution and incubate at room temperature until the desired level of staining is achieved.[15]

-

Stopping the Reaction: Stop the color development by rinsing the slides with deionized water.[15]

-

Counterstaining and Mounting: If desired, counterstain the samples. Mount with an aqueous mounting medium.[15]

Important Considerations

-

Avoid Phosphate Buffers: Inorganic phosphate is a strong inhibitor of alkaline phosphatase. Therefore, avoid using phosphate-buffered saline (PBS) for washing or dilution steps. Tris-buffered saline (TBS) is a recommended alternative.[1][9][11]

-

Ready-to-Use Solutions: Many suppliers offer stable, ready-to-use BCIP/NBT solutions that do not require the mixing of separate components, simplifying the workflow and improving consistency.[1][8][9][11][13][15][16]

-

Protect from Light: The BCIP/NBT substrate and the developing reaction should be protected from light to prevent auto-oxidation and background signal.[1][9][11][13]

-

Troubleshooting: High background can result from insufficient washing, overly concentrated antibodies, or prolonged substrate incubation.[1][7][8] Weak or no signal may be due to inactive enzyme, improper antibody dilutions, or the presence of inhibitors like phosphate.

References

- 1. kementec.com [kementec.com]

- 2. bio-rad.com [bio-rad.com]

- 3. static.igem.org [static.igem.org]

- 4. researchgate.net [researchgate.net]

- 5. The Alkaline Phosphatase Substrateï¼PNPP/BCIP/NBT [yacooscience.com]

- 6. 4410A | BCIP/NBT Substrate Clinisciences [clinisciences.com]

- 7. nacalai.com [nacalai.com]

- 8. interchim.fr [interchim.fr]

- 9. biopanda-diagnostics.com [biopanda-diagnostics.com]

- 10. BCIP/NBT Color Development Substrate (5-bromo-4-chloro-3-indolyl-phosphate/nitro blue tetrazolium) [promega.jp]

- 11. serva.de [serva.de]

- 12. vectorlabs.com [vectorlabs.com]

- 13. scrippslabs.com [scrippslabs.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. nacalaiusa.com [nacalaiusa.com]

- 16. NBT/BCIP Stock Solution | For alkaline phosphatase detection | Hello Bio [hellobio.com]

A Comprehensive Technical Guide to 5-Bromo-6-chloro-3-indolyl Phosphate and its Analogs for Chromogenic Detection

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Bromo-6-chloro-3-indolyl phosphate is a chromogenic substrate utilized in conjunction with alkaline phosphatase for the visualization of proteins and nucleic acids in a variety of molecular biology applications. This technical guide provides an in-depth exploration of its chemical structure, mechanism of action, and practical applications. Detailed experimental protocols for Western blotting and immunohistochemistry are presented, along with quantitative data to aid in experimental design and optimization. Furthermore, this guide includes logical diagrams and troubleshooting information to support researchers in achieving sensitive and reliable results.

Introduction to Indolyl Phosphates in Molecular Detection

Indolyl phosphates are a class of chromogenic substrates essential for the detection of alkaline phosphatase (AP) activity in various biological assays. The most prominent member of this class is 5-bromo-4-chloro-3-indolyl phosphate (BCIP), which is structurally similar to the requested 5-bromo-6-chloro-3-indolyl phosphate. Due to the vast prevalence of BCIP in literature and commercial kits, this guide will focus on the principles and applications of this widely-used analog, which are directly transferable. When AP cleaves the phosphate group from BCIP, the resulting indoxyl derivative dimerizes and, in the presence of an oxidizing agent like nitro blue tetrazolium (NBT), produces a stable, colored precipitate. This reaction forms the basis of sensitive detection in techniques such as Western blotting, immunohistochemistry (IHC), and in situ hybridization.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-bromo-6-chloro-3-indolyl phosphate consists of an indole ring substituted with a bromine atom at the 5-position and a chlorine atom at the 6-position, with a phosphate group at the 3-position. It is typically available as a p-toluidine or disodium salt to enhance solubility and stability.

Table 1: Physicochemical Properties of 5-Bromo-6-chloro-3-indolyl Phosphate Salts

| Property | 5-Bromo-6-chloro-3-indolyl phosphate p-toluidine salt | 5-Bromo-6-chloro-3-indolyl phosphate disodium salt |

| Synonyms | Magenta-Phos p-toluidine salt | Magenta-Phos disodium salt |

| CAS Number | 6769-80-8[1] | 404366-59-2[2] |

| Molecular Formula | C₈H₆BrClNO₄P·C₇H₉N[1] | C₈H₄BrClNNa₂O₄P[2] |

| Molecular Weight | 433.63 g/mol [1] | 370.43 g/mol [2] |

| Appearance | Off-white to light gray powder[3] | Solid[4] |

| Solubility | Soluble in DMF (50 mg/mL)[5] | Soluble in water (1%)[2] |

| Storage Temperature | -20°C[5] | -20°C |

| Purity | ≥95% to ~97% (HPLC)[3][5] | 95%[4] |

Mechanism of Action: The BCIP/NBT System

The detection mechanism relies on a two-step enzymatic and chemical reaction. First, alkaline phosphatase hydrolyzes the phosphate group from the BCIP molecule, yielding a 5-bromo-4-chloro-3-indoxyl intermediate. This intermediate then undergoes oxidation and dimerization. In the presence of NBT, the indoxyl intermediate reduces NBT to an insoluble purple diformazan precipitate, while the indoxyl itself is oxidized to form a blue indigo dimer. The combination of these two colored products results in an intense, stable blue-purple precipitate at the site of AP activity.

Caption: The enzymatic and chemical pathway of BCIP/NBT color development.

Quantitative Assay Parameters

The efficiency of the BCIP/NBT system is dependent on several factors that can be optimized for specific applications.

Table 2: Key Quantitative Parameters for BCIP/NBT Assays

| Parameter | Recommended Range/Value | Notes |

| Optimal pH | 9.0 - 9.6 | The reaction is highly pH-dependent, with optimal activity in alkaline conditions.[6] |

| BCIP Concentration | 0.15 - 0.20 mg/mL | Higher concentrations can lead to increased background. |

| NBT Concentration | 0.30 - 0.45 mg/mL | Often used in excess to efficiently capture the indoxyl intermediate. |

| Incubation Time | 5 - 30 minutes | Can be extended for several hours to overnight for enhanced sensitivity.[6] |

| Detection Limit (Western Blot) | 20 ng - 100 ng | Highly dependent on antibody affinity and protein characteristics.[7][8] |

| Inhibitors | Phosphate buffers | Inorganic phosphate is a potent inhibitor of alkaline phosphatase.[6] |

Experimental Protocols

Western Blotting

This protocol outlines the chromogenic detection of a target protein on a membrane using an AP-conjugated secondary antibody.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody

-

AP-conjugated secondary antibody

-

Alkaline Phosphatase Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)

-

BCIP/NBT substrate solution

Procedure:

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

-

Washing: Repeat the washing step as in step 3.

-

Equilibration: Briefly wash the membrane with Alkaline Phosphatase Buffer.

-

Development: Incubate the membrane in the BCIP/NBT substrate solution in the dark, monitoring for the appearance of colored bands. This typically occurs within 5-30 minutes.[6]

-

Stopping the Reaction: Stop the reaction by washing the membrane with deionized water once the desired signal intensity is achieved.

Caption: Workflow for Western blot detection using BCIP/NBT.

Immunohistochemistry (IHC)

This protocol provides a general workflow for the chromogenic detection of an antigen in tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Antigen retrieval solution

-

Blocking buffer (e.g., normal serum)

-

Primary antibody

-

Biotinylated secondary antibody

-

Streptavidin-AP conjugate

-

Alkaline Phosphatase Buffer

-

BCIP/NBT substrate solution

-

Aqueous mounting medium

Procedure:

-

Antigen Retrieval: Perform antigen retrieval as required for the specific antibody and tissue.

-

Blocking: Block endogenous enzyme activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate slides with the primary antibody according to the manufacturer's recommendations.

-

Washing: Wash slides with a suitable buffer (e.g., TBS).

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Incubate with a streptavidin-AP conjugate.

-

Washing: Repeat the washing step.

-

Development: Add the BCIP/NBT substrate solution and incubate for 10-30 minutes, or until the desired stain intensity is reached.

-

Stopping and Mounting: Stop the reaction by rinsing with water. Counterstain if desired and mount with an aqueous mounting medium.

Troubleshooting

Table 3: Common Issues and Solutions in BCIP/NBT-based Assays

| Issue | Possible Cause(s) | Recommended Solution(s) |

| High Background | - Antibody concentration too high- Insufficient blocking- Prolonged substrate incubation- Endogenous phosphatase activity | - Titrate primary and secondary antibodies- Increase blocking time or change blocking agent- Reduce incubation time with BCIP/NBT- Add levamisole to the substrate solution |

| No or Weak Signal | - Inactive enzyme conjugate- Low antibody concentration- Insufficient incubation times- Use of phosphate-containing buffers | - Use a fresh enzyme conjugate- Optimize antibody dilutions- Increase incubation times for antibodies or substrate- Ensure all buffers are phosphate-free |

| Precipitate Formation in Substrate Solution | - Incorrect buffer pH- Contamination of reagents | - Verify the pH of the AP buffer is ~9.5- Use fresh, filtered reagents |

| Spotty or Uneven Staining | - Incomplete washing- Membrane or slide dried out during incubation | - Ensure thorough washing between steps- Keep the membrane/slide moist throughout the procedure |

Conclusion

5-Bromo-6-chloro-3-indolyl phosphate and its analog BCIP are robust and sensitive substrates for the detection of alkaline phosphatase activity. Their ability to produce a distinct and stable colored precipitate makes them invaluable tools in a wide array of molecular biology and diagnostic applications. By understanding the underlying chemical principles and optimizing experimental parameters, researchers can achieve high-quality, reproducible data in their protein and nucleic acid detection assays.

References

- 1. scbt.com [scbt.com]

- 2. Glycosynth - 5-Bromo-6-chloro-3-indolyl phosphate disodium salt [glycosynth.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromo-6-chloro-3-indoxyl phosphate, disodium salt monohy… [cymitquimica.com]

- 5. 5-Bromo-6-chloro-3-indolyl phosphate 97 HPLC 6769-80-8 [sigmaaldrich.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. nacalai.com [nacalai.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Immunodetection Using BCIP/NBT Substrate [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-6-Chloro-3-Indolyl Phosphate in DMF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-bromo-6-chloro-3-indolyl phosphate (BCIP) in dimethylformamide (DMF). It includes quantitative solubility data, detailed experimental protocols for solution preparation and use in common biochemical assays, and a visualization of the enzymatic reaction workflow.

Core Concepts

5-Bromo-6-chloro-3-indolyl phosphate is a chromogenic substrate widely used for the sensitive colorimetric detection of alkaline phosphatase (AP) activity.[1][2][3] In the presence of AP, BCIP is hydrolyzed, and subsequent oxidation produces a colored precipitate. This reaction is often coupled with the reduction of nitro blue tetrazolium (NBT) to generate an intense, insoluble purple-black precipitate, enhancing the signal in techniques like Western blotting and immunohistochemistry.[4]

Dimethylformamide (DMF) is a polar aprotic solvent commonly used to dissolve BCIP to prepare concentrated stock solutions.[5][6] These stock solutions are then diluted into aqueous buffers for use in various assays.

Quantitative Solubility Data

The solubility of 5-bromo-6-chloro-3-indolyl phosphate, particularly the p-toluidine salt form, in DMF has been reported by several suppliers. The following table summarizes the available quantitative data.

| Compound Name | Form | Solvent | Reported Solubility | Reference |

| 5-Bromo-6-chloro-3-indolyl phosphate | p-toluidine salt | DMF | 50 mg/mL | Sigma-Aldrich[7] |

| 5-Bromo-6-chloro-3-indolyl phosphate (BCIP) | p-toluidine salt | DMF | 25 mg/mL | MedChemExpress[1][5] |

| 5-Bromo-6-chloro-3-indolyl phosphate (BCIP) | Not specified | DMF | 15 mg/mL | Bio-Rad[8] |

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | p-toluidine salt | 100% DMF | 50 mg/mL | Thermo Scientific[4] |

| 5-Bromo-6-chloro-3-indolyl phosphate, p-toluidine salt (BCIP-T) | p-toluidine salt | DMF | 50 mg/mL | Thermo Fisher Scientific[9] |

| 1% BCIP (5-bromo-4-chloro-3-indolyl phosphate) | Not specified | 100% DMF | 10 mg/mL | IHC WORLD[10] |

Note: The slight variations in reported solubility may be due to differences in the specific salt form of BCIP, purity, and experimental conditions. Some sources indicate that sonication may be necessary to achieve complete dissolution at higher concentrations.[1][5]

Experimental Protocols

Preparation of a 50 mg/mL BCIP Stock Solution in DMF

This protocol is adapted from manufacturer guidelines for preparing a concentrated stock solution of BCIP p-toluidine salt.

Materials:

-

5-Bromo-6-chloro-3-indolyl phosphate p-toluidine salt (e.g., Sigma-Aldrich, Thermo Fisher Scientific)

-

Anhydrous Dimethylformamide (DMF)

-

Microcentrifuge tubes or glass vials

-

Vortex mixer

-

(Optional) Ultrasonic water bath

Procedure:

-

Weigh out the desired amount of BCIP p-toluidine salt powder in a suitable container.

-

Add the appropriate volume of DMF to achieve a final concentration of 50 mg/mL.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the powder is not fully dissolved, place the container in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

-

Store the stock solution in a tightly sealed, light-protected container at -20°C. BCIP solutions in DMF are stable for approximately 2 years when stored properly.[9]

Use of BCIP/NBT for Colorimetric Detection in Western Blotting

This protocol describes the preparation of a working solution for the detection of alkaline phosphatase-conjugated antibodies on a western blot membrane.

Materials:

-

BCIP stock solution (e.g., 50 mg/mL in DMF)

-

NBT stock solution (e.g., 75 mg/mL in 70% DMF)

-

Alkaline Phosphatase (AP) buffer (100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)

-

Western blot membrane with transferred proteins and incubated with an AP-conjugated secondary antibody.

Procedure:

-

Prepare the AP Buffer:

-

Dissolve 15.8 g of Tris-HCl, 5.8 g of NaCl, and 1.02 g of MgCl₂ in 900 mL of distilled water.

-

Adjust the pH to 9.5 with HCl.

-

Bring the final volume to 1 liter with distilled water.

-

This buffer can be stored at room temperature.[10]

-

-

Prepare the BCIP/NBT Working Solution (prepare fresh just before use):

-

Develop the Blot:

-

Wash the membrane briefly with AP buffer after incubation with the AP-conjugated antibody.

-

Immerse the membrane in the freshly prepared BCIP/NBT working solution.

-

Incubate at room temperature with gentle agitation. The appearance of a purple-black precipitate indicates the location of the target protein.

-

Monitor the color development and stop the reaction when the desired signal intensity is reached. This typically takes 5 to 30 minutes.[4]

-

-

Stop the Reaction:

-

To stop the color development, remove the membrane from the BCIP/NBT solution and rinse it thoroughly with distilled water.[4]

-

The membrane can then be dried and stored.

-

Visualization of the BCIP/NBT Reaction Workflow

The following diagram illustrates the enzymatic reaction and subsequent color development process.

Caption: Workflow of the BCIP/NBT chromogenic detection system.

This guide provides essential information for the effective use of 5-bromo-6-chloro-3-indolyl phosphate in DMF for various research applications. Adherence to these protocols and a clear understanding of the underlying principles will contribute to reliable and reproducible experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BCIP | 6578-06-9 | MOLNOVA [molnova.com]

- 3. scbt.com [scbt.com]

- 4. labmartgh.com [labmartgh.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-6-chloro-3-indolyl phosphate 97 HPLC 6769-80-8 [sigmaaldrich.com]

- 8. bio-rad.com [bio-rad.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Protocol for BCIP/NBT Alkaline Phosphatase Substrate Solution - IHC WORLD [ihcworld.com]

BCIP: An In-depth Technical Guide to a Cornerstone Substrate for Alkaline Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indolyl phosphate (BCIP) is a widely utilized chromogenic substrate for the enzyme alkaline phosphatase (AP). Its remarkable sensitivity and the production of a distinct, insoluble final product have established it as an indispensable tool in a multitude of molecular biology and histochemical applications. This technical guide provides a comprehensive overview of BCIP's substrate specificity for alkaline phosphatase, detailing its mechanism of action, kinetic parameters, and optimized protocols for its use in key experimental techniques.

When used in conjunction with nitro blue tetrazolium (NBT), BCIP forms a highly effective substrate system that results in a dark-purple precipitate at the site of enzymatic activity.[1][2] This insoluble product is stable and does not fade when exposed to light, making it ideal for applications such as Western blotting, immunohistochemistry (IHC), and in situ hybridization.[2][3] The intense color development allows for clear visual detection of the target molecule.[3]

Mechanism of Action

The detection of alkaline phosphatase activity using the BCIP/NBT substrate system involves a two-step enzymatic and chemical reaction.

-

Enzymatic Cleavage of BCIP: Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the BCIP molecule. This enzymatic reaction yields a 5-bromo-4-chloro-3-indoxyl intermediate.[4]

-

Oxidization and Dimerization: The highly reactive 5-bromo-4-chloro-3-indoxyl intermediate then undergoes oxidation and dimerization. In this process, NBT acts as an oxidizing agent and is subsequently reduced to an insoluble dark blue diformazan precipitate.[2][4] The indolyl intermediate dimerizes to form a blue-purple indigo dye. The combination of the reduced NBT (diformazan) and the oxidized, dimerized BCIP product results in the characteristic intense dark-purple precipitate that localizes to the site of alkaline phosphatase activity.[4]

Substrate Specificity and Kinetics

While BCIP is a highly specific substrate for alkaline phosphatase, detailed kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are not widely reported in publicly available literature. This is likely due to the nature of the BCIP/NBT system, which results in a precipitating product, making traditional solution-based kinetic assays challenging.

For comparative purposes, the kinetic parameters for a commonly used soluble chromogenic substrate for alkaline phosphatase, p-nitrophenyl phosphate (pNPP), are provided below. These values can offer a general understanding of alkaline phosphatase kinetics.

| Substrate | Enzyme Source | Km | Vmax | Conditions |

| p-Nitrophenyl phosphate (pNPP) | Calf Intestine | 7.6 x 10⁻⁴ M | 3.12 µmoles min⁻¹ unit⁻¹ | pH 11, Tris-HCl buffer |

| p-Nitrophenyl phosphate (pNPP) | Calf Intestine | 4 x 10⁻⁴ M | 1.6 µmoles min⁻¹ unit⁻¹ | pH 9.5, Glycine-NaOH buffer |

Table 1: Kinetic parameters for pNPP with calf intestinal alkaline phosphatase. Data should be considered as a reference for general alkaline phosphatase activity.

Experimental Protocols

Detailed methodologies for the application of the BCIP/NBT substrate system in Western blotting and immunohistochemistry are outlined below.

Western Blotting

This protocol provides a step-by-step guide for the detection of proteins on a membrane using an alkaline phosphatase-conjugated antibody and the BCIP/NBT substrate.

Materials:

-

Membrane with transferred proteins (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS-T)

-

Primary antibody specific to the target protein

-

Alkaline phosphatase-conjugated secondary antibody

-

Tris-buffered saline with Tween-20 (TBS-T) for washing

-

BCIP/NBT substrate solution

-

Deionized water

Procedure:

-

Blocking: Following protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the alkaline phosphatase-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound secondary antibody. A final wash with TBS (without Tween-20) can be performed to remove any residual detergent.

-

Substrate Incubation: Add the ready-to-use BCIP/NBT substrate solution to the membrane, ensuring the entire surface is covered. Incubate at room temperature and protect from light. Monitor the development of the purple precipitate. This can take anywhere from a few minutes to several hours depending on the abundance of the target protein.

-

Stopping the Reaction: Once the desired signal intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.

-

Drying and Imaging: The membrane can be air-dried and imaged. The developed color is stable for long-term storage if protected from light.

Immunohistochemistry (IHC)

This protocol outlines the use of BCIP/NBT for the detection of antigens in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval buffer (if required)

-

Blocking buffer (e.g., normal serum from the same species as the secondary antibody)

-

Primary antibody

-

Alkaline phosphatase-conjugated secondary antibody

-

Wash buffer (e.g., TBS)

-

BCIP/NBT substrate solution

-

Counterstain (optional, e.g., Nuclear Fast Red)

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections by incubating in xylene, followed by rehydration through a series of graded alcohols to water.

-

Antigen Retrieval: If necessary, perform antigen retrieval to unmask the antigenic epitope. This can be heat-induced (e.g., in citrate buffer) or enzymatic.

-

Blocking: Block endogenous peroxidase activity (if necessary) and non-specific binding sites by incubating the slides with a suitable blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Apply the diluted primary antibody to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Gently wash the slides with wash buffer three times for 5 minutes each.

-

Secondary Antibody Incubation: Apply the AP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step as described above.

-

Substrate Incubation: Add the BCIP/NBT substrate solution to the tissue sections and incubate for 5-30 minutes at room temperature, or until the desired color intensity is reached. Monitor the color development under a microscope.

-

Stopping the Reaction: Stop the color development by immersing the slides in distilled water.

-

Counterstaining (Optional): If desired, counterstain the sections with a suitable counterstain that provides good contrast with the purple BCIP/NBT product, such as Nuclear Fast Red.

-

Mounting: Dehydrate the sections if a non-aqueous mounting medium is used. For BCIP/NBT, an aqueous mounting medium is often recommended to prevent dissolution of the precipitate. Coverslip the slides.

Conclusion

BCIP, particularly in combination with NBT, remains a robust and highly sensitive substrate for the detection of alkaline phosphatase in a variety of research and diagnostic applications. Its ability to produce a distinct, stable, and insoluble colored precipitate at the site of enzyme activity ensures its continued relevance in techniques requiring precise localization of target molecules. While specific kinetic data for BCIP is not as readily available as for some soluble substrates, the empirical optimization of protocols for Western blotting and immunohistochemistry has demonstrated its exceptional utility. The detailed methodologies and mechanistic understanding provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize the BCIP/NBT system to achieve clear and reliable experimental outcomes.

References

The Foundation of Discovery: A Technical Guide to the Storage and Stability of BCIP/NBT Stock Solutions

For researchers, scientists, and drug development professionals, the reliability of reagents is paramount. This in-depth technical guide provides a comprehensive overview of the core principles for storing and maintaining the stability of 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) and Nitro Blue Tetrazolium (NBT) stock solutions, a critical substrate system for colorimetric detection in various biological assays.

Harnessing the enzymatic activity of alkaline phosphatase (AP), the BCIP/NBT substrate system yields a distinct, insoluble blue-purple precipitate, enabling the visualization of target molecules in applications such as Western Blotting, immunohistochemistry (IHC), and in situ hybridization.[1][2] The stability of this reaction product is a key advantage, as it resists fading upon exposure to light.[3][4] However, the performance of this system is intrinsically linked to the proper handling and storage of its constituent stock solutions.

Key Storage and Stability Parameters

The longevity and efficacy of BCIP/NBT stock solutions are contingent upon several critical factors, primarily temperature and light exposure. While specific recommendations may vary slightly between manufacturers, a consolidated overview of best practices is presented below.

| Parameter | Condition | Duration | Notes | Source(s) |

| Long-Term Storage | 2-8 °C | Up to 1 year or more | Protect from light by storing in an amber vial or dark container. | [2][5] |

| -20 °C | Up to 1 year | For desiccated reagents (BCIP and NBT powders). Stock solutions in DMF are also stable at this temperature. | [6] | |

| Short-Term Storage (Working Solution) | Room Temperature | Prepare fresh and use within 1 hour | To avoid background staining, it is highly recommended to prepare the working solution immediately before use. | [7] |

| -20 °C | Up to 1 month | If storage of the working solution is necessary. Equilibrate to room temperature before use and ensure no precipitation. | [8] | |

| Light Sensitivity | High | N/A | Both stock and working solutions are light-sensitive and should be protected from light to prevent degradation and background. | [3][5][9] |

| Appearance | Clear, pale yellow | N/A | Discard the solution if it appears turbid or has a purple color, as this indicates degradation. | [3] |

| Precipitation | Possible at low temperatures | N/A | If precipitates form in the stock solution, they can often be redissolved by warming the solution. |

The Chemistry of Color: The BCIP/NBT Reaction

The colorimetric detection hinges on a two-step enzymatic reaction catalyzed by alkaline phosphatase. First, AP dephosphorylates BCIP. The resulting product then dimerizes and oxidizes, reducing NBT to an insoluble, dark purple formazan precipitate.[7][10] This localized precipitation allows for the precise identification of the target molecule to which the alkaline phosphatase enzyme is conjugated.

Caption: The enzymatic reaction cascade initiated by alkaline phosphatase on the BCIP/NBT substrate.

Experimental Protocols: From Stock to Signal

The successful application of BCIP/NBT relies on meticulous adherence to established protocols. Below are detailed methodologies for the preparation of a working solution and its use in a typical Western Blotting procedure.

Preparation of BCIP/NBT Working Solution

This protocol describes the preparation of a standard BCIP/NBT working solution from concentrated stocks.

Materials:

-

BCIP stock solution (e.g., 50 mg/mL in dimethylformamide)

-

NBT stock solution (e.g., 50 mg/mL in 70% dimethylformamide)

-

Alkaline Phosphatase (AP) Buffer (100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)

Procedure:

-

For every 10 mL of AP buffer, add 66 µL of the NBT stock solution.[11]

-

Mix the solution thoroughly by gentle inversion.

-

Add 33 µL of the BCIP stock solution to the NBT/buffer mixture.[11]

-

Mix again until the solution is homogeneous.

-

The working solution should be used immediately and protected from light.

Western Blotting Detection with BCIP/NBT

This protocol outlines the key steps for colorimetric detection on a membrane following protein transfer and antibody incubation.

Caption: A generalized workflow for colorimetric detection in Western Blotting using BCIP/NBT.

Procedure:

-

Blocking: Following protein transfer to a nitrocellulose or PVDF membrane, incubate the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[11]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]

-

Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[1][12]

-

Washing: Repeat the washing step (step 3) to remove unbound secondary antibody. It is crucial to perform thorough washes at this stage to minimize background.

-

Detection: Add the freshly prepared BCIP/NBT working solution to the membrane, ensuring the entire surface is covered. Incubate at room temperature and protect from light.[9] The development of the blue-purple precipitate can take anywhere from a few minutes to several hours, depending on the abundance of the target protein.[1]

-

Stopping the Reaction: Once the desired signal intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.[1]

-

Drying and Imaging: The membrane can be air-dried and photographed or scanned for a permanent record.

Troubleshooting and Best Practices

-

High Background: This can be caused by insufficient blocking, inadequate washing, or the use of degraded substrate. Ensure all steps are performed meticulously and that the BCIP/NBT solution is fresh and clear.

-

No Signal: This could be due to a variety of factors, including issues with protein transfer, antibody concentrations, or inactive alkaline phosphatase. Verify each step of the Western Blotting procedure. Also, ensure that phosphate buffers are not used in the washing or substrate buffers, as phosphate is a potent inhibitor of alkaline phosphatase.[3]

-

Precipitate in Stock Solution: If a precipitate is observed in the stock solution, it can often be redissolved by warming the vial.

-

Color Variation: The final color of the precipitate can sometimes vary from blue to brown or purple, which can be influenced by the pH of the detection buffer. Ensure the pH is accurately adjusted to 9.5.

By adhering to these guidelines for storage, handling, and application, researchers can ensure the reliability and consistency of their results, laying a solid foundation for their scientific discoveries.

References

- 1. Immunodetection Using BCIP/NBT Substrate [sigmaaldrich.com]

- 2. serva.de [serva.de]

- 3. kementec.com [kementec.com]

- 4. BCIP/NBT | Intense blue/purple precipitate| Very Stable [kementec.com]

- 5. Protocol for BCIP/NBT Alkaline Phosphatase Substrate Solution - IHC WORLD [ihcworld.com]

- 6. bio-rad.com [bio-rad.com]

- 7. nacalai.com [nacalai.com]

- 8. NBT/BCIP Stock Solution | For alkaline phosphatase detection | Hello Bio [hellobio.com]

- 9. bosterbio.com [bosterbio.com]

- 10. researchgate.net [researchgate.net]

- 11. immunoreagents.com [immunoreagents.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

The Core Principles of Chromogenic Detection in Western Blotting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, techniques, and practical considerations of chromogenic detection in Western blotting. Designed for both seasoned researchers and those new to the technique, this document delves into the core mechanisms, offers detailed experimental protocols, and presents quantitative data to inform methodological choices in protein analysis.

Introduction to Chromogenic Western Blotting

Chromogenic detection is a widely used method in Western blotting for the visualization of specific proteins. This technique relies on the enzymatic conversion of a soluble, colorless substrate into an insoluble, colored precipitate that deposits directly onto the blotting membrane at the location of the target protein. The key advantages of this method are its simplicity, cost-effectiveness, and the generation of a stable, visible signal that does not require specialized imaging equipment.[1][2][3] This makes it an accessible and practical choice for many laboratories.

The two most commonly employed enzymes in chromogenic Western blotting are Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP).[3] These enzymes are conjugated to secondary antibodies that specifically bind to the primary antibody, which in turn is bound to the protein of interest. The choice of enzyme and its corresponding substrate determines the color and sensitivity of the detection.

The Enzymatic Heart of Detection: HRP and AP

The principle of chromogenic detection hinges on the catalytic activity of enzymes conjugated to secondary antibodies. This indirect detection method amplifies the signal, as multiple secondary antibodies can bind to a single primary antibody, and each enzyme can process multiple substrate molecules.

Horseradish Peroxidase (HRP)

HRP is a 44 kDa heme-containing enzyme that catalyzes the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂). This reaction generates a colored, insoluble product. HRP is favored for its high turnover rate and stability.

Alkaline Phosphatase (AP)

AP is an enzyme that catalyzes the removal of phosphate groups from substrates. In chromogenic detection, this dephosphorylation event initiates a reaction cascade that results in the formation of a colored precipitate. AP is known for producing a very stable signal that is resistant to fading.[4]

A Spectrum of Choices: Common Chromogenic Substrates

The selection of the chromogenic substrate is critical as it dictates the sensitivity and the color of the resulting signal. Below is a detailed comparison of the most frequently used substrates for HRP and AP.

Substrates for Horseradish Peroxidase (HRP)

-

3,3'-Diaminobenzidine (DAB): DAB is a popular HRP substrate that, upon oxidation, produces a brown, insoluble precipitate.[1] The reaction can be enhanced with the addition of metal ions like nickel, cobalt, or copper, which intensifies the signal and can change the color to a dark brown or black, thereby increasing the sensitivity.[5]

-

3,3’,5,5’-Tetramethylbenzidine (TMB): TMB is another widely used HRP substrate that yields a dark blue to blue-purple precipitate.[1] It is considered to be more sensitive than DAB in some applications.[6]

-

4-Chloro-1-Naphthol (4-CN): 4-CN produces a blue-purple precipitate. While it provides good contrast, the resulting product is less stable and more prone to fading over time compared to DAB and TMB.[1]

Substrates for Alkaline Phosphatase (AP)

-

5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP) and Nitro Blue Tetrazolium (NBT): This is the most common and sensitive substrate combination for AP.[1][7] AP dephosphorylates BCIP, and the resulting product reduces NBT to an insoluble purple-blue formazan precipitate.[7] The signal generated is very stable and does not fade when protected from light.[4]

Quantitative Data Presentation

To facilitate the selection of the most appropriate detection system, the following tables summarize the key quantitative parameters of common chromogenic substrates.

Table 1: Comparison of Common Chromogenic Substrates

| Substrate | Enzyme | Precipitate Color | Limit of Detection (LOD) | Signal Stability |

| Metal Enhanced DAB | HRP | Brown/Black | ~17 pg[5][8] | Stable for hours to days |

| 1-Step Ultra TMB | HRP | Dark Blue | ~20 pg[5][8] | Stable for hours to days |

| 1-Step NBT/BCIP | AP | Black-Purple | ~30 pg[8] | Very stable, does not fade |

| CN/DAB | HRP | Black | ~500 pg[5][8] | Moderate |

| Pierce DAB | HRP | Brown | ~1 ng[8] | Stable |

| 1-Step TMB | HRP | Dark Blue | ~1 ng[8] | Stable |

| 1-Step Chloronaphthol (4-CN) | HRP | Blue-Purple | ~5 ng[5][8] | Less stable, can fade[1] |

Table 2: General Comparison of Detection Methods

| Feature | Chromogenic | Chemiluminescent | Fluorescent |

| Sensitivity | Nanogram (ng) to low picogram (pg) range[9] | Low picogram (pg) to femtogram (fg) range | Picogram (pg) range |

| Signal Duration | Stable for hours to days[9] | Transient (minutes to hours)[9] | Stable for weeks to months |

| Quantitation | Semi-quantitative | Quantitative | Quantitative |

| Equipment | None required for visualization | Darkroom and film or digital imager | Digital imager with specific lasers/filters |

| Cost | Low | Moderate | High |

| Multiplexing | Difficult | Difficult (requires stripping and re-probing) | Readily achievable |

Visualizing the Process: Diagrams and Workflows

To provide a clear visual representation of the core concepts, the following diagrams illustrate the signaling pathways and the general experimental workflow of chromogenic Western blotting.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for performing chromogenic Western blotting using the most common substrate systems.

General Western Blot Protocol (Prior to Detection)

-

Sample Preparation: Lyse cells or tissues in an appropriate buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is crucial to prevent non-specific binding of antibodies to the membrane.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP- or AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound secondary antibody. Proceed with the appropriate chromogenic detection protocol below.

Protocol for DAB (HRP Substrate) Detection

-

Prepare DAB Solution: Prepare the DAB substrate solution immediately before use according to the manufacturer's instructions. A typical preparation involves dissolving a DAB tablet or powder in a buffer and adding a small volume of hydrogen peroxide.

-

Substrate Incubation: Pour the DAB solution onto the membrane, ensuring the entire surface is covered. Incubate at room temperature with gentle agitation.

-

Monitor Signal Development: Visually monitor the development of the brown precipitate. This can take anywhere from a few minutes to 30 minutes.

-

Stop Reaction: Once the desired signal intensity is achieved and before the background becomes too high, stop the reaction by washing the membrane extensively with deionized water.

-

Drying and Imaging: Air dry the membrane and document the results by scanning or photographing.

Protocol for TMB (HRP Substrate) Detection

-

Prepare TMB Solution: Use a commercially available ready-to-use TMB solution for Western blotting.

-

Substrate Incubation: Cover the membrane with the TMB solution and incubate at room temperature.

-

Monitor Signal Development: Observe the formation of the dark blue precipitate. The reaction is typically rapid, occurring within 5-15 minutes.[1]

-

Stop Reaction: Stop the reaction by washing the membrane thoroughly with deionized water.

-

Drying and Imaging: Allow the membrane to dry and capture the image. The signal is generally stable but should be documented promptly.

Protocol for BCIP/NBT (AP Substrate) Detection

-

Prepare BCIP/NBT Solution: Use a commercially available ready-to-use BCIP/NBT solution or prepare it fresh by mixing the two components in an appropriate buffer.

-

Substrate Incubation: Immerse the membrane in the BCIP/NBT solution and incubate at room temperature in the dark to prevent background development.

-

Monitor Signal Development: The purple-blue precipitate will form over time. The incubation can range from 10 minutes to several hours, depending on the abundance of the target protein.

-

Stop Reaction: Stop the color development by washing the membrane with deionized water.

-

Drying and Storage: Dry the membrane and store it protected from light to preserve the signal. The precipitate is very stable.[4]

Conclusion

Chromogenic detection in Western blotting remains a valuable and widely used technique for protein analysis. Its simplicity, low cost, and the generation of a stable, visible signal make it an excellent choice for many research applications, particularly for the detection of abundant proteins and for qualitative or semi-quantitative analyses. By understanding the core principles of the enzymes and substrates involved, and by following optimized protocols, researchers can reliably and effectively visualize their proteins of interest. While more sensitive techniques like chemiluminescence and fluorescence are available for detecting low-abundance proteins and for rigorous quantitative studies, the robustness and accessibility of chromogenic detection ensure its continued relevance in the modern molecular biology laboratory.

References

- 1. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. jacksonimmuno.com [jacksonimmuno.com]

- 3. Chromogenic Detection for Western Blot, IHC, and ELISA [jacksonimmuno.com]

- 4. BCIP/NBT | Intense blue/purple precipitate| Very Stable [kementec.com]

- 5. Chromogenic Western Blot Detection | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. The Differences between ECL,NBT/BCIP and DAB [yacooscience.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: BCIP/NBT Chromogenic Staining for Immunohistochemistry

Introduction

The BCIP/NBT (5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium) substrate system is a highly sensitive method for the detection of alkaline phosphatase (AP) enzyme activity in immunohistochemistry (IHC) and other immunoassays.[1][2] This system produces an intense, permanent, dark blue-to-purple precipitate at the site of the target antigen, offering excellent contrast for visualization with light microscopy.[3] The resulting stain is insoluble in organic solvents, which allows for flexible mounting and long-term storage of stained slides.[3]

Principle of Detection

The BCIP/NBT reaction is a two-step enzymatic process. First, alkaline phosphatase cleaves the phosphate group from the BCIP substrate. The resulting product then reduces NBT into a highly colored, insoluble diformazan precipitate. This reaction ensures a stable and localized signal that corresponds to the location of the AP-conjugated antibody bound to the target antigen. The intensity of the color is directly proportional to the enzyme concentration.[1]

Applications

This detection method is suitable for a wide range of applications, including:

-

Detection of antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[3]

-

Staining of frozen tissue sections and cultured cells.[4]

-

Use in in situ hybridization (ISH) and blotting applications (e.g., Western Blot).[2][5]

Key Considerations

-

Endogenous AP Activity: Some tissues (e.g., kidney, intestine, liver) may have endogenous alkaline phosphatase activity.[6] To prevent non-specific background staining, it is crucial to block this activity using an inhibitor like levamisole in the substrate solution.[5][7]

-

Buffer Selection: Phosphate-containing buffers should be avoided as inorganic phosphate is a potent inhibitor of alkaline phosphatase.[1] Tris-buffered saline (TBS) is the recommended buffer system.[5]

-

Mounting: The final BCIP/NBT precipitate can form crystals when used with xylene-based mounting media.[8][9] Therefore, an aqueous-based mounting medium is required for coverslipping.[3]

-

Counterstaining: For nuclear detail, a counterstain can be applied. Hematoxylin may not provide sufficient contrast; alternatives like Nuclear Fast Red are often recommended.[8]

Experimental Protocols

I. Reagent and Buffer Preparation

1. Alkaline Phosphatase (AP) Buffer (100mM Tris-HCl, 100mM NaCl, 5mM MgCl₂, pH 9.5) [7]

-

Tris-HCl: 15.8 g

-

NaCl: 5.8 g

-

MgCl₂: 1.02 g

-

Distilled water: to 900 ml

-

Mix to dissolve. Adjust pH to 9.5 with HCl or NaOH.

-

Bring the final volume to 1 liter with distilled water.

-

Store at room temperature.

2. Tris-Buffered Saline with Tween 20 (TBS-T) Wash Buffer

-

Prepare a 10X stock of TBS or use a commercial solution.

-

For 1L of 1X TBS-T, add 100 ml of 10X TBS and 0.5 - 1.0 ml of Tween 20 to 900 ml of distilled water.

3. BCIP/NBT Working Solution

-

Ready-to-use commercial solutions are widely available and recommended for consistency.[1]

-

To prepare from stock solutions: Add BCIP and NBT to the AP Buffer (pH 9.5) to achieve a final concentration of approximately 0.02% BCIP and 0.03% NBT.[7] If endogenous AP is a concern, add levamisole to a final concentration of 1mM.[5] The working solution should be prepared fresh before use.[10]

II. Staining Protocol for Paraffin-Embedded Tissues

This protocol outlines the indirect streptavidin-biotin detection method, a common approach for enhancing signal.

1. Deparaffinization and Rehydration [11] a. Place slides in a 60°C oven for 15-20 minutes. b. Immerse slides in two changes of xylene for 5 minutes each. c. Rehydrate through a graded series of ethanol:

- 100% ethanol: 2 changes, 3 minutes each.

- 95% ethanol: 1 change, 3 minutes.

- 80% ethanol: 1 change, 3 minutes. d. Rinse gently in running tap water, followed by a final rinse in distilled water.[11]

2. Antigen Retrieval (If Required)

- Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) based on the primary antibody's requirements. For HIER, citrate buffer (pH 6.0) is commonly used.

3. Blocking Steps a. Endogenous Enzyme Block: If using an HRP-conjugated antibody, quench with 3% H₂O₂. For AP, levamisole is added later with the substrate. b. Non-specific Binding Block: Incubate sections with a protein blocking solution (e.g., 5% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.[4][6] Do not rinse.

4. Antibody Incubation a. Drain the blocking serum from the slides. b. Apply the primary antibody, diluted to its optimal concentration in an appropriate antibody diluent. c. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[4] d. Wash slides 3 times in TBS-T for 5 minutes each. e. Apply the biotinylated secondary antibody. Incubate for 30 minutes at room temperature.[12] f. Wash slides 3 times in TBS-T for 5 minutes each.

5. Detection a. Apply Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate. Incubate for 30 minutes at room temperature.[4] b. Wash slides 3 times in TBS-T for 5 minutes each.

6. Chromogen Development a. Add the freshly prepared BCIP/NBT working solution to cover the tissue section.[13] b. Incubate at room temperature for 5-30 minutes, or until the desired stain intensity is reached.[3][14] Monitor development under a microscope to prevent overstaining. c. Stop the reaction by rinsing the slides thoroughly in distilled water for 2-5 minutes.[4][15]

7. Counterstaining and Mounting a. If desired, counterstain with a compatible stain like Nuclear Fast Red. b. Rinse with distilled water. c. Coverslip using an aqueous mounting medium.[3] Do not dehydrate with alcohol as this can damage the stain.[15]

Data Presentation

| Step | Reagent/Parameter | Incubation Time | Incubation Temperature | Notes |

| Deparaffinization | Xylene | 2 x 5 min | Room Temp | --- |

| Rehydration | Graded Ethanol (100%, 95%, 80%) | 3 min each | Room Temp | --- |

| Blocking | Normal Serum Block | 30-60 min | Room Temp | Serum should be from the secondary antibody host species.[6] |

| Primary Antibody | User-defined | 60 min or Overnight | Room Temp or 4°C | Optimal dilution must be predetermined. |

| Secondary Antibody | Biotinylated Secondary Ab | 30 min | Room Temp | --- |

| Detection | Streptavidin-AP Conjugate | 30 min | Room Temp | --- |

| Substrate | BCIP/NBT Working Solution | 5-30 min | Room Temp | Monitor development microscopically.[13] |

| Stop Reaction | Distilled Water Rinse | 2-5 min | Room Temp | --- |

| Mounting | Aqueous Mounting Medium | --- | --- | Avoid organic/xylene-based media.[8] |

Visualizations

References

- 1. serva.de [serva.de]

- 2. biotium.com [biotium.com]

- 3. gentaurpdf.com [gentaurpdf.com]

- 4. Immunohistochemistry Enzyme Alkaline Phosphatase (AP) Staining Protocol - IHC WORLD [ihcworld.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ptglab.com [ptglab.com]

- 7. Protocol for BCIP/NBT Alkaline Phosphatase Substrate Solution - IHC WORLD [ihcworld.com]

- 8. NBT/BCIP Stock Solution Protocol Troubleshooting [sigmaaldrich.com]

- 9. NBT/BCIPストック溶液プロトコルのトラブルシューティング [sigmaaldrich.com]

- 10. nacalai.com [nacalai.com]

- 11. Immunohistochemistry Procedure [sigmaaldrich.com]

- 12. Immunohistochemistry-Paraffin Protocol for Alkaline Phosphatase, Placental Antibody (8B6) (NB110-3638): Novus Biologicals [novusbio.com]

- 13. BCIP/NBT Alkaline Phosphatase Substrate Protocol (NB900-78646): Novus Biologicals [novusbio.com]

- 14. Rabbit Specific AP/BCIP/NBT (ABC) Detection IHC Kit (ab128968) is not available | Abcam [abcam.com]

- 15. nacalaiusa.com [nacalaiusa.com]

Application Notes: Preparation and Use of BCIP/NBT Working Solution for Western Blotting

Introduction

The combination of 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT) serves as a widely utilized chromogenic substrate system for the detection of alkaline phosphatase (AP) activity in various applications, including Western blotting, immunohistochemistry, and in situ hybridization.[1][2] The enzymatic reaction yields an intense, insoluble blue-purple precipitate, allowing for the sensitive visualization of the target protein.[3][4] This document provides a detailed protocol for the preparation of a BCIP/NBT working solution from stock solutions and its application in Western blot analysis.

Principle of Detection

The detection method is a two-step enzymatic reaction. First, alkaline phosphatase, conjugated to a secondary antibody, catalyzes the dephosphorylation of BCIP. The resulting product then reduces NBT to an insoluble, colored formazan precipitate that deposits onto the membrane at the site of the antigen-antibody complex.[3][4]

Caption: Enzymatic reaction of BCIP and NBT with Alkaline Phosphatase.

Data Presentation

The following tables summarize the necessary reagents for preparing the stock and working solutions for BCIP/NBT-based Western blot detection.

Table 1: Reagent Stock Solutions

| Component | Stock Concentration | Solvent | Storage Conditions |

| NBT (Nitro Blue Tetrazolium) | 50 mg/mL | 70% Dimethylformamide (DMF) in ddH₂O | 4°C, protected from light (stable for ~3 months)[5][6] |

| BCIP (5-Bromo-4-chloro-3-indolyl phosphate) | 50 mg/mL | 100% Dimethylformamide (DMF) | 4°C, protected from light (stable for ~3 months)[5][6] |

| Alkaline Phosphatase (AP) Buffer (10x) | 1 M Tris-HCl, 1 M NaCl, 50 mM MgCl₂ | ddH₂O | Room Temperature |

Table 2: Working Solution Compositions

| Solution | Component | Final Concentration | Volume for 100 mL |

| AP Buffer (1x) | 10x AP Buffer | 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂ | 10 mL |

| ddH₂O | - | 90 mL | |

| BCIP/NBT Working Solution | NBT Stock Solution (50 mg/mL) | 0.33 mg/mL | 0.66 mL (660 µL) |

| BCIP Stock Solution (50 mg/mL) | 0.165 mg/mL | 0.33 mL (330 µL) | |

| 1x AP Buffer | 1x | to 100 mL |

Experimental Protocols

This section provides detailed methodologies for preparing the necessary solutions and for performing the Western blot detection.

Protocol 1: Preparation of Stock Solutions

-

NBT Stock Solution (50 mg/mL):

-

BCIP Stock Solution (50 mg/mL):

-

10x Alkaline Phosphatase (AP) Buffer (pH 9.5):

-

To prepare 1 liter, dissolve 121.1 g of Tris base and 58.44 g of NaCl in 800 mL of ddH₂O.

-

Add 10.17 g of MgCl₂·6H₂O (or an equivalent amount of anhydrous MgCl₂).[7]

-

Adjust the pH to 9.5 using concentrated HCl.

-

Bring the final volume to 1 liter with ddH₂O. Store at room temperature.

-

Protocol 2: Preparation of BCIP/NBT Working Solution

Note: This solution should be prepared fresh immediately before use and protected from light.[4][8]

-

Prepare 100 mL of 1x AP Buffer by mixing 10 mL of 10x AP Buffer with 90 mL of ddH₂O.

-

Add 660 µL of NBT stock solution (50 mg/mL) to the 100 mL of 1x AP Buffer and mix well.

-

Add 330 µL of BCIP stock solution (50 mg/mL) to the NBT/buffer mixture.[6]

-

Mix thoroughly. The solution is now ready for use.

Caption: Workflow for preparing the BCIP/NBT working solution.

Protocol 3: Western Blot Detection

This protocol assumes that the membrane has already been blocked and incubated with primary and AP-conjugated secondary antibodies, followed by the appropriate washing steps.

-

Final Wash: Perform a final wash of the membrane in 1x AP Buffer for 5 minutes to equilibrate the membrane.

-

Substrate Incubation:

-

Color Development:

-

Stopping the Reaction:

-

Drying and Storage:

-

Air dry the membrane completely on a clean, non-absorbent surface.

-

Once dry, the developed blot can be stored indefinitely in the dark, protected from light.[2]

-

Troubleshooting and Considerations

-

High Background: This can be caused by incomplete blocking, insufficient washing, or over-incubation with the substrate. Ensure all steps are performed thoroughly.

-

No or Weak Signal: This may be due to issues with the primary or secondary antibody, low protein concentration, or inactive substrate. Ensure stock solutions are stored correctly and the working solution is made fresh.

-

Precipitate in Solution: If precipitates are observed in the stock solutions, they can be warmed gently to redissolve. If they persist, centrifuge the solution and use the supernatant.[10]

-

Ready-to-Use Solutions: For convenience, several suppliers offer stable, pre-mixed one-component BCIP/NBT solutions.[1][9][11] These eliminate the need to prepare solutions from powders and can provide more consistent results.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 使用BCIP / NBT底物进行免疫检测 [sigmaaldrich.com]

- 3. BCIP/NBT | Intense blue/purple precipitate| Very Stable [kementec.com]

- 4. nacalai.com [nacalai.com]

- 5. bio-rad.com [bio-rad.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protocol for BCIP/NBT Alkaline Phosphatase Substrate Solution - IHC WORLD [ihcworld.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. NBT/BCIP Stock Solution | For alkaline phosphatase detection | Hello Bio [hellobio.com]

Application Notes and Protocols for Alkaline Phosphatase Assay Using BCIP/NBT Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaline phosphatase (AP) is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate monoesters at alkaline pH. It plays a crucial role in various biological processes, including bone mineralization, signal transduction, and molecular biology applications. The detection and quantification of alkaline phosphatase activity are central to numerous research and diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), immunohistochemistry (IHC), and Western blotting.

This document provides detailed protocols for the use of the 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) in conjunction with Nitro Blue Tetrazolium (NBT) as a chromogenic substrate system for the detection of alkaline phosphatase. The BCIP/NBT system yields an intense, insoluble dark blue-purple precipitate, making it a highly sensitive method for visualizing the location of AP activity. While traditionally used for qualitative applications, this guide also presents a method for the quantification of the resulting for-mazan precipitate.

Principle of the BCIP/NBT Assay

The detection of alkaline phosphatase using the BCIP/NBT substrate is a two-step enzymatic reaction.

-

Hydrolysis of BCIP : Alkaline phosphatase cleaves the phosphate group from BCIP. This hydrolysis reaction produces a highly reactive intermediate.

-

Reduction of NBT : The intermediate product of BCIP hydrolysis reduces NBT to an insoluble, dark blue-purple formazan precipitate. This precipitate is visually detectable at the site of enzymatic activity.

The reaction proceeds at a steady rate, allowing for controlled development of the colorimetric signal.

Comparison of Common Alkaline Phosphatase Substrates

While BCIP/NBT is a highly sensitive substrate for qualitative applications, other substrates are available, each with distinct advantages. The choice of substrate is critical and depends on the specific application and desired outcome.

| Substrate System | Product | Detection Method | Key Advantages | Primary Applications |

| BCIP/NBT | Insoluble blue-purple precipitate | Visual, Densitometry, or Solubilization for Spectrophotometry | High sensitivity, excellent spatial resolution, stable end product.[1][2] | Western Blotting, Immunohistochemistry (IHC), In Situ Hybridization (ISH)[1] |

| p-Nitrophenyl Phosphate (pNPP) | Soluble yellow product | Spectrophotometry (405 nm) | Easily quantifiable, suitable for kinetic studies.[3][4] | Enzyme-Linked Immunosorbent Assay (ELISA), solution-based enzyme activity assays.[1] |

Experimental Protocols

Qualitative Alkaline Phosphatase Detection in Western Blotting

This protocol outlines the use of BCIP/NBT for the detection of an alkaline phosphatase-conjugated secondary antibody on a Western blot membrane.

Materials:

-

Membrane with transferred proteins (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody specific to the target protein

-

Alkaline phosphatase-conjugated secondary antibody

-

Tris-Buffered Saline with Tween-20 (TBS-T)

-

BCIP/NBT substrate solution (commercially available or freshly prepared)

-

Deionized water

Protocol:

-

Blocking: Following protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBS-T. Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5 minutes each with TBS-T to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the alkaline phosphatase-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[2]

-

Washing: Wash the membrane three times for 5 minutes each with TBS-T to remove unbound secondary antibody.

-

Substrate Incubation: Add the ready-to-use BCIP/NBT substrate solution to the membrane, ensuring the entire surface is covered. Incubate at room temperature and protect from light.[2]

-

Color Development: Monitor the development of the blue-purple precipitate. The reaction is typically visible within 5-30 minutes.[2]

-

Stopping the Reaction: Once the desired signal intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.[2]

-

Drying and Imaging: Air dry the membrane and document the results by scanning or photography.

Quantitative Alkaline Phosphatase Assay in a 96-Well Plate Format

This protocol adapts the BCIP/NBT system for quantitative measurement by solubilizing the formazan precipitate for spectrophotometric analysis.

Materials:

-

Alkaline phosphatase standards and samples

-

96-well clear flat-bottom microplate

-

BCIP/NBT substrate solution

-

Solubilization Solution: 2 M Potassium Hydroxide (KOH) and Dimethyl Sulfoxide (DMSO)[5]

-

Microplate reader capable of measuring absorbance at 620 nm

Protocol:

-

Sample Preparation: Prepare serial dilutions of alkaline phosphatase standards and unknown samples in an appropriate buffer (e.g., Tris-HCl, pH 9.5).

-

Assay Initiation: Add 50 µL of each standard and sample to the wells of the 96-well plate.

-

Substrate Addition: Add 50 µL of the BCIP/NBT substrate solution to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, or until a visible blue-purple precipitate forms. The incubation time should be optimized based on the enzyme concentration.

-

Reaction Termination and Solubilization:

-

Add 120 µL of 2 M KOH to each well to stop the reaction and solubilize the cell membranes (if applicable).

-

Add 140 µL of DMSO to each well and mix gently to dissolve the formazan precipitate.

-

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 620 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the alkaline phosphatase activity in the unknown samples.

Visualizations

Caption: Workflow for qualitative and quantitative alkaline phosphatase assays.

Caption: The enzymatic reaction of BCIP and NBT with alkaline phosphatase.

References

- 1. benchchem.com [benchchem.com]

- 2. Immunodetection Using BCIP/NBT Substrate [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. The Alkaline Phosphatase Substrateï¼PNPP/BCIP/NBT [yacooscience.com]

- 5. A simple method for the solubilisation of reduced NBT, and its use as a colorimetric assay for activation of human macrophages by gamma-interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: BCIP/NBT Chromogenic Substrate for Membrane Assays

Introduction